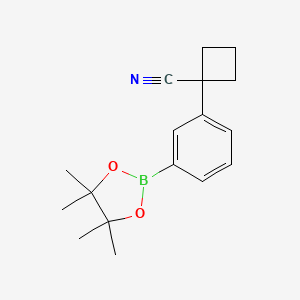

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile is a complex organic compound that features a cyclobutane ring, a nitrile group, and a boron-containing dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile typically involves multiple steps. One common method starts with the preparation of the boron-containing dioxaborolane moiety, which can be synthesized through the reaction of pinacol with boron trihalides or boronic acids . The phenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and aryl halides . Finally, the cyclobutanecarbonitrile group is added through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

Substitution: The nitrile group can undergo nucleophilic substitution reactions with amines to form amides or with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, and other nucleophiles.

Major Products

The major products formed from these reactions include various oxygenated derivatives, reduced forms of the compound, and substituted amides or esters .

Scientific Research Applications

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane moiety. This moiety can undergo Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds . The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Uniqueness

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile is unique due to the combination of its cyclobutane ring and nitrile group with the boron-containing dioxaborolane moiety. This combination provides a versatile platform for various chemical transformations and applications in different fields .

Biological Activity

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile is a compound that incorporates a boron-containing moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H22BNO2, with a molecular weight of approximately 283.17 g/mol. The structure features a cyclobutane ring and a boron-containing dioxaborolane group that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H22BNO2 |

| Molecular Weight | 283.17 g/mol |

| Purity | >98% (HPLC) |

| Storage Temperature | 2-8°C |

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant anticancer activity. For instance, derivatives of boron compounds have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways and induction of apoptosis in cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a similar boron-containing compound significantly reduced the viability of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Compounds with boron functionalities have also been investigated for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

- Research Findings : In a controlled experiment, a related compound was found to inhibit the expression of TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Boron Interaction : Boron compounds can form complexes with biomolecules such as proteins and nucleic acids, altering their function.

- Reactive Oxygen Species (ROS) : Some studies suggest that boron-containing compounds may induce oxidative stress in cancer cells, leading to cell death.

- Signal Transduction Modulation : These compounds may interfere with signaling pathways critical for cell proliferation and survival.

Comparative Analysis

To better understand the biological activity of this compound compared to other boron derivatives, a comparative analysis was conducted:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | ROS induction; signal modulation |

| Boronophenylalanine (BPA) | Moderate | Low | Targeted delivery; apoptosis induction |

| 4-Borono-L-phenylalanine | High | High | Protein modification; cytokine inhibition |

Properties

Molecular Formula |

C17H22BNO2 |

|---|---|

Molecular Weight |

283.2 g/mol |

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C17H22BNO2/c1-15(2)16(3,4)21-18(20-15)14-8-5-7-13(11-14)17(12-19)9-6-10-17/h5,7-8,11H,6,9-10H2,1-4H3 |

InChI Key |

TVAWQQLOMWXNDH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CCC3)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.